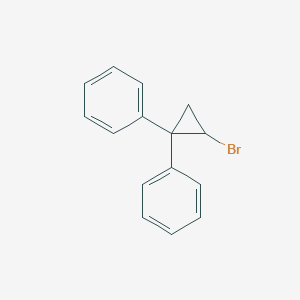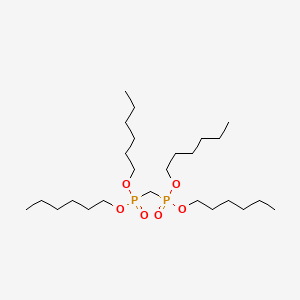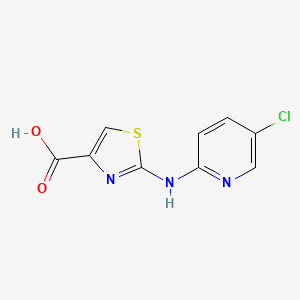
(3-Fluoro-4-(octyloxy)phenyl)boronic acid
Übersicht
Beschreibung
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, is a boronic acid derivative characterized by the presence of a fluorine atom and an octyloxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [3-fluoro-4-(octyloxy)phenyl]-, typically involves the following steps:
Bromination: The starting material, 3-fluoro-4-hydroxybenzene, is brominated to introduce a bromine atom at the para position relative to the hydroxyl group.
Alkylation: The brominated intermediate undergoes alkylation with octyl bromide to form 3-fluoro-4-(octyloxy)bromobenzene.
Borylation: The final step involves the borylation of the alkylated intermediate using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield boronic acid, [3-fluoro-4-(octyloxy)phenyl]-.
Industrial Production Methods
Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: Reduction of the boronic acid can yield the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Boranes.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of boronic acid, [3-fluoro-4-(octyloxy)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid moiety can interact with the active site of the enzyme, leading to inhibition of its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the fluorine and octyloxy substituents.
4-Fluorophenylboronic acid: Contains a fluorine atom but lacks the octyloxy group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluorine atom and octyloxy group.
Uniqueness
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, is unique due to the presence of both a fluorine atom and an octyloxy group, which can influence its reactivity and interactions in chemical and biological systems. These substituents can enhance the compound’s lipophilicity and ability to interact with hydrophobic environments, making it a valuable tool in various applications.
Eigenschaften
CAS-Nummer |
123598-51-6 |
|---|---|
Molekularformel |
C14H22BFO3 |
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
(3-fluoro-4-octoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H22BFO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11,17-18H,2-7,10H2,1H3 |
InChI-Schlüssel |
JPSMNWCMLLSLNL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OCCCCCCCC)F)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetamide, N-methoxy-2-[(4-methoxyphenyl)methoxy]-N-methyl-](/img/structure/B8772457.png)





